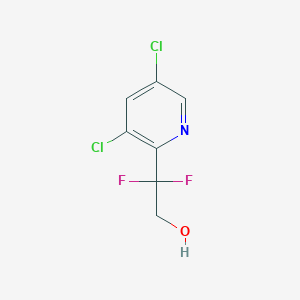
2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroethan-1-ol is a chemical compound that features a pyridine ring substituted with two chlorine atoms and a difluoroethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroethan-1-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and environmentally benign conditions . Another method involves the hydrolysis of 3-halogenated-1-(3,5-dichloropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-formic ether under alkaline conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium acetate as a catalyst and sodium carbonate as a base in a water/DMF cosolvent system . The reaction conditions are optimized to achieve high yields and regioselectivity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroethan-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The difluoroethanol group can undergo oxidation to form corresponding ketones or carboxylic acids.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Sodium Carbonate: Commonly used as a base in various reactions.
Aqueous Media: Often employed to provide environmentally friendly reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while oxidation reactions can produce ketones or carboxylic acids.
Scientific Research Applications
2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including insecticidal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2-arylpyridines: These compounds share a similar pyridine ring structure with chlorine substitutions.
Fluoropyridines: Compounds with fluorine substitutions on the pyridine ring.
Diacylhydrazine Derivatives: These compounds also contain a pyridine ring and have been studied for their insecticidal properties.
Uniqueness
2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroethan-1-ol is unique due to the presence of both chlorine and difluoroethanol groups on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H5Cl2F2NO |
|---|---|
Molecular Weight |
228.02 g/mol |
IUPAC Name |
2-(3,5-dichloropyridin-2-yl)-2,2-difluoroethanol |
InChI |
InChI=1S/C7H5Cl2F2NO/c8-4-1-5(9)6(12-2-4)7(10,11)3-13/h1-2,13H,3H2 |
InChI Key |
YEOZBOOBDFVCKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(CO)(F)F)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














